

SB-209247: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-209247, chemically known as (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] This document provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and a summary of its biological activity, including its mechanism of action and key quantitative data. Experimental protocols for relevant assays are also detailed to facilitate further research and development.

Chemical Structure

The chemical structure of **SB-209247** is presented below. It features a propenoic acid moiety attached to a substituted pyridine ring, which incorporates a phenylethoxy group and a dichlorophenylthiomethyl group.

Chemical Name: (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid

Molecular Formula: C23H19Cl2NO3S

Molecular Weight: 476.38 g/mol

SMILES: O=C(O)/C=C/c1cc(OCCc2cccc2)c(CSCc3c(Cl)cccc3Cl)cn1



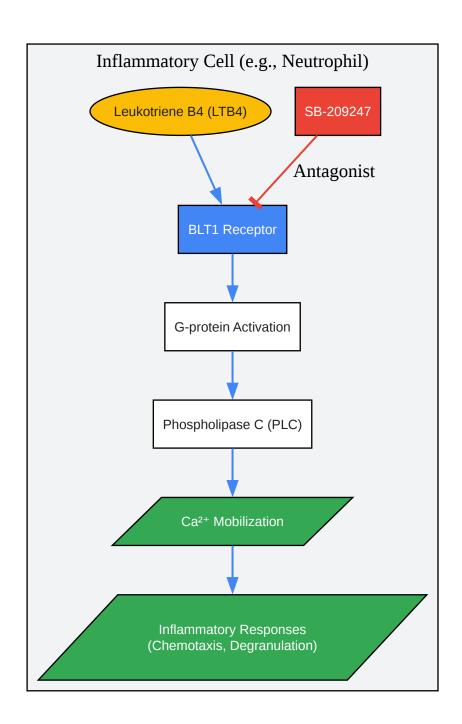
Synthesis

The synthesis of **SB-209247** can be achieved through a multi-step process as detailed in the scientific literature.[3] A general synthetic workflow is outlined below.

Synthesis Workflow









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References

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